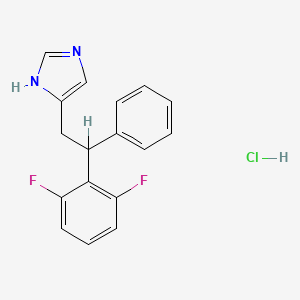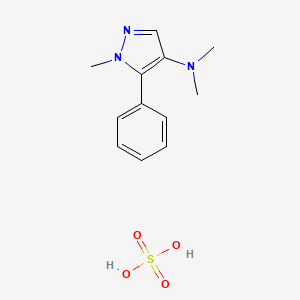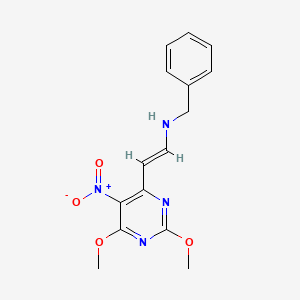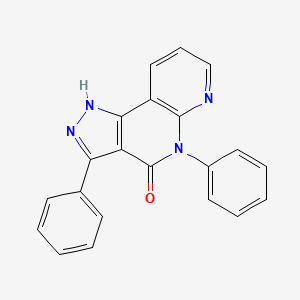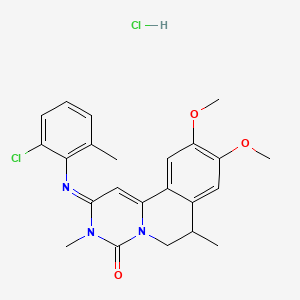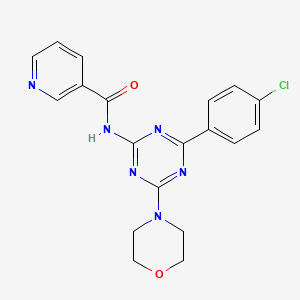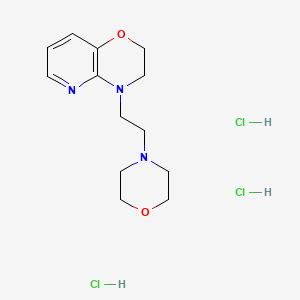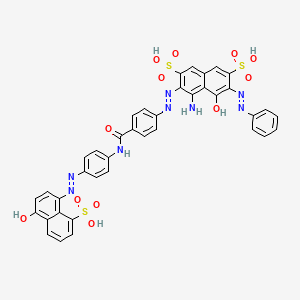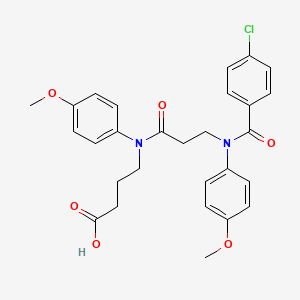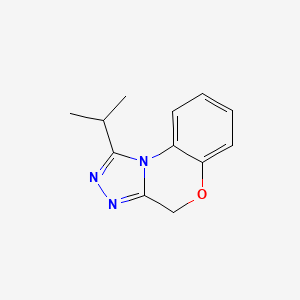
1-(1-Methylethyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese oxide hydrate can be prepared through the chemical or electrochemical reduction of manganese dioxide. One common method involves the decomposition of manganese (II) nitrite in the presence of an active surface . The reaction conditions typically include heating the aqueous manganese (II) nitrite solution to promote the formation of manganese oxide hydrate .
Industrial Production Methods
In industrial settings, manganese oxide hydrate is produced by the reduction of manganese dioxide using chemical or electrochemical methods. The process involves the use of manganese (II) nitrite solution, which is decomposed to form manganese oxide hydrate. This method is advantageous as it yields a product that is free from alkali and alkaline-earth impurities .
Chemical Reactions Analysis
Types of Reactions
Manganese oxide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese dioxide.
Reduction: It can be reduced to form manganese (II) hydroxide.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Air or oxygen can be used as oxidizing agents under ambient conditions.
Reduction: Reducing agents such as hydrogen or carbon monoxide can be used at elevated temperatures.
Substitution: Metal salts in aqueous solutions can be used for substitution reactions.
Major Products Formed
Oxidation: Manganese dioxide (MnO2)
Reduction: Manganese (II) hydroxide (Mn(OH)2)
Substitution: Various metal-substituted manganese oxides
Scientific Research Applications
BRN 4450148 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems and processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of batteries, ceramics, and other industrial materials
Mechanism of Action
The mechanism of action of manganese oxide hydrate involves its ability to participate in redox reactions. It acts as an oxidizing or reducing agent depending on the reaction conditions. The molecular targets and pathways involved include the transfer of electrons to or from manganese ions, which facilitates various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Manganese dioxide (MnO2)
- Manganese (II) hydroxide (Mn(OH)2)
- Manganese (III) oxide (Mn2O3)
Uniqueness
BRN 4450148 is unique due to its specific oxidation state and hydration, which confer distinct chemical properties. Unlike manganese dioxide, which is primarily an oxidizing agent, manganese oxide hydrate can act as both an oxidizing and reducing agent, making it versatile in various chemical reactions .
Properties
CAS No. |
93299-69-5 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-propan-2-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C12H13N3O/c1-8(2)12-14-13-11-7-16-10-6-4-3-5-9(10)15(11)12/h3-6,8H,7H2,1-2H3 |
InChI Key |
FEMHZFSNVOEVPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


